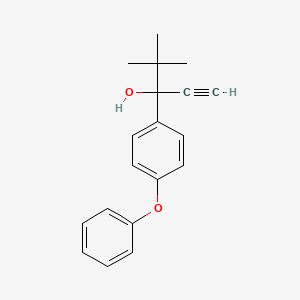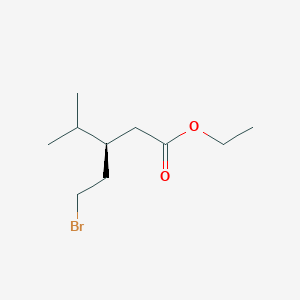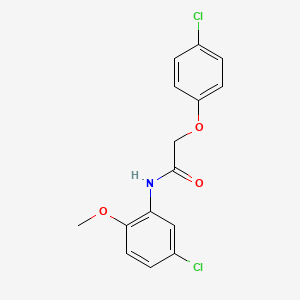
Carbobenzyloxy-L-threonylglycine benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbobenzyloxy-L-threonylglycine benzyl ester: is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.43 g/mol . It is often used in peptide synthesis and serves as a protected dipeptide intermediate. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which acts as a protecting group for the amino function, and a benzyl ester group, which protects the carboxyl function .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of carbobenzyloxy-L-threonylglycine benzyl ester typically begins with L-threonine and glycine.
Protection of Amino Groups: The amino group of L-threonine is protected using the carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate.
Coupling Reaction: The protected L-threonine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Esterification: The carboxyl group of the resulting dipeptide is esterified with benzyl alcohol in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Hydrogenation: The compound undergoes hydrogenation to remove the carbobenzyloxy and benzyl ester protecting groups, yielding the free dipeptide.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave the ester bond, resulting in the formation of the corresponding carboxylic acid.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Free Dipeptide: Obtained after deprotection.
Carboxylic Acid: Formed through hydrolysis.
Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Protecting Group Chemistry: Serves as a model compound for studying protecting group strategies in organic synthesis.
Biology:
Enzyme Substrates: Used in the study of enzyme kinetics and mechanisms.
Protein Engineering: Employed in the design and synthesis of novel proteins and peptides.
Medicine:
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Biotechnology: Utilized in the production of recombinant proteins and peptides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
Mechanism:
The mechanism of action of carbobenzyloxy-L-threonylglycine benzyl ester primarily involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy and benzyl ester groups protect the amino and carboxyl functions, respectively, allowing for selective deprotection and subsequent coupling reactions.
Molecular Targets and Pathways:
Amino Acids: Targets amino acids for coupling reactions.
Peptide Bonds: Facilitates the formation of peptide bonds through selective deprotection and activation.
相似化合物的比较
Carbobenzyloxy-L-threonyl-L-leucine benzyl ester: Similar structure but with leucine instead of glycine.
Carbobenzyloxy-L-threonyl-L-alanine benzyl ester: Similar structure but with alanine instead of glycine.
Uniqueness:
Specificity: The presence of glycine provides unique properties in terms of flexibility and reactivity.
Versatility: The compound’s protecting groups make it highly versatile for various synthetic applications.
属性
CAS 编号 |
16305-79-6 |
|---|---|
分子式 |
C21H24N2O6 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
benzyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O6/c1-15(24)19(23-21(27)29-14-17-10-6-3-7-11-17)20(26)22-12-18(25)28-13-16-8-4-2-5-9-16/h2-11,15,19,24H,12-14H2,1H3,(H,22,26)(H,23,27)/t15?,19-/m0/s1 |
InChI 键 |
WMHMDYZXLLZIMG-FUBQLUNQSA-N |
手性 SMILES |
CC([C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)



![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)




